N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine
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Overview
Description
N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine: is an organic compound with the molecular formula C22H15NO and a molecular weight of 309.36 g/mol . This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine typically begins with dibenzofuran and naphthalene derivatives.
Reaction Conditions: The synthesis involves a series of reactions, including nitration, reduction, and amination.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine:
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block in drug discovery.
Industry:
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby enhancing the efficiency and lifespan of the device
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H15NO |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-naphthalen-2-yldibenzofuran-3-amine |
InChI |
InChI=1S/C22H15NO/c1-2-6-16-13-17(10-9-15(16)5-1)23-18-11-12-20-19-7-3-4-8-21(19)24-22(20)14-18/h1-14,23H |
InChI Key |
QBUMWEJYTMMJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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